

(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride solubility in different solvents

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Compound of Interest

Compound Name:	(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride
Cat. No.:	B1529582

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An In-Depth Technical Guide to the Solubility of **(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride**

Authored by a Senior Application Scientist Foreword: Understanding the Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic reality is paved with numerous challenges. Among the most fundamental of these is solubility. It is a critical physicochemical property that governs a drug's bioavailability, manufacturability, and ultimately, its efficacy. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of a specific compound of interest: **(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride**.

This molecule, with its unique difluorinated cyclobutyl moiety and a secondary amine, presents an interesting case study. The presence of fluorine can significantly alter physicochemical properties such as lipophilicity and metabolic stability, while the amine hydrochloride salt form is often employed to enhance aqueous solubility.^{[1][2][3]} A thorough characterization of its solubility in a variety of relevant solvent systems is therefore paramount for its successful development. This document will delve into the theoretical underpinnings of its solubility,

provide detailed, field-tested protocols for its empirical determination, and offer insights into the interpretation of the resulting data.

Section 1: Physicochemical Profile of (3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride

Before embarking on solubility studies, a foundational understanding of the molecule's intrinsic properties is essential. These properties provide clues to its expected behavior in different solvent environments.

Property	Value/Information	Source
Chemical Name	(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride	PubChem
Alternate Names	1-(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride	BLDpharm[4]
CAS Number	1250444-03-1	Synthonix[5]
Molecular Formula	C ₆ H ₁₂ ClF ₂ N	Synthonix[5]
Molecular Weight	171.62 g/mol	Sigma-Aldrich
Structure	A cyclobutane ring with two fluorine atoms on the same carbon, attached to a methylaminomethyl group, as a hydrochloride salt.	N/A

The gem-difluoro group is a key structural feature. Fluorine's high electronegativity can create a dipole moment and influence the molecule's overall polarity and its ability to participate in hydrogen bonding.[1] The presence of the amine group, which is protonated in the hydrochloride salt form, is expected to confer significant aqueous solubility, particularly in acidic to neutral pH ranges.[6][7]

The Impact of Fluorination on Physicochemical Properties

The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to modulate various properties:

- Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the drug's half-life.[\[1\]](#)
- Lipophilicity: Fluorination can increase lipophilicity ($\log P$), which can affect membrane permeability and protein binding.[\[8\]](#)
- Basicity: The electron-withdrawing nature of fluorine can decrease the basicity (pK_a) of nearby amine groups.[\[1\]](#)[\[8\]](#) This modulation of pK_a will directly impact the pH-solubility profile.

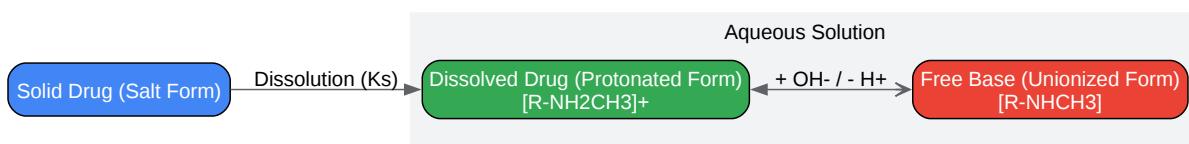
Section 2: Theoretical Framework for Solubility

The solubility of an amine hydrochloride is a dynamic process governed by several key equilibria. As a salt of a weak base and a strong acid, its solubility in aqueous media is highly dependent on the pH of the solution.

The pH-Solubility Profile: A Critical Relationship

The dissolution of **(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride** in water involves the dissociation of the salt into the protonated amine cation and the chloride anion. The protonated amine can then exist in equilibrium with its free base form. This relationship is described by the Henderson-Hasselbalch equation and is crucial for predicting how the compound will behave in different physiological environments, such as the gastrointestinal tract.[\[9\]](#)

The total solubility (S_{total}) is the sum of the intrinsic solubility of the free base (S_{base}) and the concentration of the protonated, more soluble form. It is expected that the solubility will be highest at low pH where the protonated form predominates and will decrease as the pH increases and the less soluble free base begins to precipitate.[\[10\]](#)



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Caption: Equilibrium of **(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride** in solution.

Section 3: Experimental Determination of Solubility

A systematic approach to determining the solubility of **(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride** involves screening a range of solvents that are relevant to pharmaceutical development.

Solvent Selection Rationale

The choice of solvents should be strategic, covering a spectrum of polarities and functionalities to build a comprehensive solubility profile.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Solvent Class	Examples	Rationale
Aqueous Buffers	pH 1.2, 4.5, 6.8, 7.4	To simulate physiological conditions and determine the pH-solubility profile.
Alcohols	Methanol, Ethanol, Isopropanol	Common co-solvents in formulations and synthesis.
Ketones	Acetone	A polar aprotic solvent used in manufacturing.
Esters	Ethyl Acetate	A moderately polar solvent.
Chlorinated Solvents	Dichloromethane	A non-polar solvent, useful for understanding lipophilicity.
Ethers	Tetrahydrofuran (THF)	A polar aprotic solvent.

Protocol 1: Equilibrium Solubility Determination by the Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility. It is a robust and reliable method that allows for the accurate measurement of a compound's solubility at a given temperature.

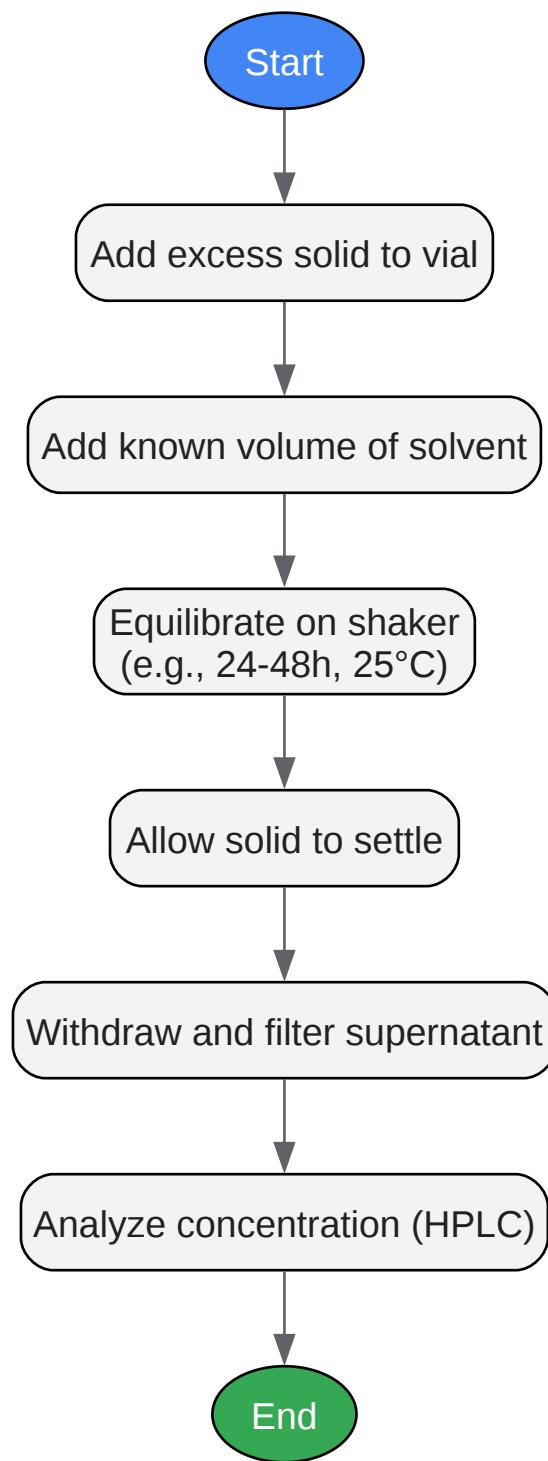
Materials:

- **(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride**
- Selected solvents
- 20 mL glass scintillation vials with screw caps
- Orbital shaker with temperature control
- Analytical balance
- HPLC with a suitable column and detector

- pH meter
- 0.22 μm syringe filters

Procedure:

- Preparation: Add an excess amount of the compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
- Solvent Addition: Add a known volume (e.g., 10 mL) of each selected solvent to the respective vials.
- Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Allow the vials to stand undisturbed for a sufficient time for the excess solid to settle.
- Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 μm syringe filter to remove any undissolved particles.
- Dilution and Analysis: Dilute the filtered sample with a suitable mobile phase and analyze the concentration using a validated HPLC method.
- pH Measurement (for aqueous buffers): Measure the pH of the remaining saturated solution.



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Caption: Workflow for the shake-flask solubility determination method.

Section 4: Data Presentation and Interpretation

The quantitative solubility data should be presented in a clear and concise manner to facilitate comparison across different solvent systems.

Table of Solubility Data (Hypothetical)

Solvent System	Temperature (°C)	Solubility (mg/mL)	pH (if applicable)
Water	25	> 100	~5.5
pH 1.2 Buffer	37	> 200	1.2
pH 4.5 Buffer	37	> 150	4.5
pH 6.8 Buffer	37	85	6.8
pH 7.4 Buffer	37	50	7.4
Methanol	25	120	N/A
Ethanol	25	75	N/A
Isopropanol	25	20	N/A
Dichloromethane	25	< 1	N/A

Interpretation of Results

The hypothetical data above would suggest that **(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride** is highly soluble in aqueous solutions, particularly at acidic pH, which is consistent with the behavior of an amine hydrochloride.^{[6][14][15]} The solubility decreases as the pH increases, which is expected as the compound converts to its less soluble free base form. The high solubility in polar protic solvents like methanol and ethanol, and poor solubility in a non-polar solvent like dichloromethane, indicates a polar nature. This information is invaluable for guiding formulation strategies. For an oral dosage form, the high solubility in acidic conditions is favorable for dissolution in the stomach.

Section 5: Conclusion and Future Directions

This guide has provided a comprehensive overview of the theoretical and practical considerations for determining the solubility of **(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride**. A thorough understanding of its solubility profile is a

cornerstone for its successful development as a pharmaceutical agent. The provided protocols offer a robust framework for generating high-quality, reliable data.

Future work should focus on expanding the solvent screen to include more complex and biorelevant media, such as simulated gastric and intestinal fluids. Additionally, investigating the effect of temperature on solubility can provide valuable thermodynamic insights. The solid-state properties of the compound, such as crystallinity and polymorphism, should also be characterized as they can significantly impact solubility.

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